3,6-Methano-1H-furo[3,4-B]pyrrole 3,6-Methano-1H-furo[3,4-B]pyrrole
Brand Name: Vulcanchem
CAS No.: 161025-83-8
VCID: VC0062013
InChI: InChI=1S/C7H5NO/c1-4-2-8-7-5(4)3-9-6(1)7/h2-3,8H,1H2
SMILES: C1C2=CNC3=C1OC=C23
Molecular Formula: C7H5NO
Molecular Weight: 119.123

3,6-Methano-1H-furo[3,4-B]pyrrole

CAS No.: 161025-83-8

Cat. No.: VC0062013

Molecular Formula: C7H5NO

Molecular Weight: 119.123

* For research use only. Not for human or veterinary use.

3,6-Methano-1H-furo[3,4-B]pyrrole - 161025-83-8

Specification

CAS No. 161025-83-8
Molecular Formula C7H5NO
Molecular Weight 119.123
Standard InChI InChI=1S/C7H5NO/c1-4-2-8-7-5(4)3-9-6(1)7/h2-3,8H,1H2
Standard InChI Key XUEKBLBRDKKYLY-UHFFFAOYSA-N
SMILES C1C2=CNC3=C1OC=C23

Introduction

Structural Characteristics and Classification

3,6-Methano-1H-furo[3,4-B]pyrrole belongs to the broader class of furo-pyrrole compounds, which are bicyclic heterocycles containing fused furan and pyrrole rings. The specific [3,4-B] fusion pattern indicates the connection between the two rings, with the methano bridge creating additional structural rigidity between positions 3 and 6. This structural arrangement results in a unique three-dimensional configuration that influences its chemical behavior and potential biological activities.

Similar to other furo-pyrrole isomers such as furo[3,2-b]pyrrole and furo[2,3-b]pyrrole described in literature, this compound likely exhibits distinctive electron distribution patterns across its bicyclic system . The presence of both oxygen and nitrogen heteroatoms creates regions of varying electron density, influencing its reactivity patterns and binding capabilities in biological systems.

Comparative Structural Analysis

While the specific 3,6-methano bridge distinguishes this compound from other furo-pyrrole derivatives, understanding structural similarities with related compounds provides valuable context. Furo[3,2-b]pyrrole derivatives, for instance, contain a similar bicyclic core but with a different ring fusion pattern, affecting the electronic distribution across the molecule .

Synthetic Methodologies

Based on the synthesis patterns observed for related furo-pyrrole compounds, several potential synthetic routes for 3,6-Methano-1H-furo[3,4-B]pyrrole can be proposed.

Chemical Properties and Reactivity

Electronic Structure

The bicyclic system of 3,6-Methano-1H-furo[3,4-B]pyrrole, with its distinctive methano bridge, likely exhibits unique electronic properties. The presence of both electron-rich (pyrrole) and electron-deficient (furan) ring systems creates a polarized electronic structure. NMR studies of related compounds have shown characteristic chemical shifts for the heterocyclic protons, with pyrrole NH signals typically appearing at 11.29-11.75 ppm and aromatic protons at 6.06-6.82 ppm .

Reactivity Patterns

Drawing parallels from furo[3,2-b]pyrrole derivatives, several reactivity patterns can be anticipated:

  • The NH group likely exhibits moderate acidity, making it amenable to alkylation reactions

  • Electrophilic substitution would preferentially occur at electron-rich positions

  • The methano bridge may impose steric constraints affecting the accessibility of certain positions

  • Metalation reactions could potentially be directed by the heteroatoms

Spectroscopic Characterization

NMR Spectroscopy

Based on the spectroscopic data available for related compounds, 3,6-Methano-1H-furo[3,4-B]pyrrole would likely exhibit characteristic signals in 1H NMR spectroscopy. The NH proton would be expected to appear as a broad singlet at approximately 11.3-11.7 ppm, while the aromatic protons would resonate in the 6.0-7.0 ppm range . The methano bridge protons would likely appear as distinctive signals in the aliphatic region.

In 13C NMR spectroscopy, carbonyl carbon signals (if present in functionalized derivatives) typically appear around 163-179 ppm in related compounds . The bridgehead carbons connecting to the methano bridge would likely show distinctive chemical shifts compared to the standard furo-pyrrole framework.

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the NH group at approximately 3200-3400 cm-1 and various C=C stretching frequencies in the 1400-1600 cm-1 region, based on data from similar heterocyclic systems .

Comparative Analysis with Related Compounds

Structural Comparison Table

Feature3,6-Methano-1H-furo[3,4-B]pyrroleFuro[3,2-b]pyrroleFuro[2,3-b]pyrrole
Ring Fusion[3,4-B] with methano bridge[3,2-b][2,3-b]
Additional Bridges3,6-Methano bridgeNoneNone
Most Reactive PositionPredicted: Based on electronic distributionC-2C-2
NH PositionPosition 1Position 4Position 6
Formylation SitePredicted: Influenced by methano bridgePreferentially at C-2Preferentially at C-2

Reactivity Comparison

The unique structural features of 3,6-Methano-1H-furo[3,4-B]pyrrole, particularly the methano bridge, would likely result in reactivity patterns distinct from those of unbridged furo-pyrrole isomers. The bridge would affect:

  • The accessibility of reactive sites

  • The electronic distribution across the bicyclic system

  • The conformational flexibility of the molecule

  • The approach trajectories for incoming reagents

Future Research Directions

Synthetic Challenges

The development of efficient synthetic routes to 3,6-Methano-1H-furo[3,4-B]pyrrole presents several challenges that warrant further investigation:

  • Establishing methodology for the selective introduction of the methano bridge

  • Optimizing reaction conditions to maximize yields

  • Developing regioselective functionalization strategies

  • Exploring green chemistry approaches to synthesis

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